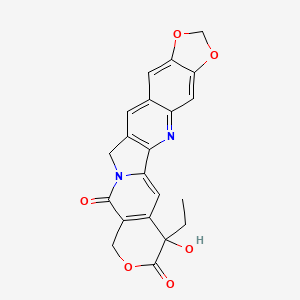

10,11-Methylenedioxy-20(RS)-camptothecin

Übersicht

Beschreibung

10,11-Methylenedioxy-20(RS)-camptothecin is a synthetic derivative of camptothecin, a natural alkaloid extracted from the bark of the Camptotheca acuminata tree. This compound is known for its potent anti-cancer properties, particularly its ability to inhibit the enzyme topoisomerase I, which is crucial for DNA replication and transcription.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 10,11-Methylenedioxy-20(RS)-camptothecin typically involves multiple steps, starting from camptothecin. The key steps include:

Protection of the hydroxyl groups: This is often achieved using silyl or benzyl protecting groups.

Formation of the methylenedioxy bridge: This step involves the reaction of the protected camptothecin with formaldehyde and a suitable acid catalyst to form the methylenedioxy group.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions: 10,11-Methylenedioxy-20(RS)-camptothecin undergoes several types of chemical reactions, including:

Oxidation: This reaction can modify the methylenedioxy group, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the lactone ring, converting it into a more stable carboxylate form.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Carboxylate forms of camptothecin.

Substitution: Various functionalized camptothecin derivatives.

Wissenschaftliche Forschungsanwendungen

10,11-Methylenedioxy-20(RS)-camptothecin has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity of camptothecin derivatives.

Biology: Employed in studies investigating the mechanisms of topoisomerase I inhibition.

Medicine: Explored as a potential anti-cancer agent, particularly in the treatment of solid tumors.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Wirkmechanismus

The primary mechanism of action of 10,11-Methylenedioxy-20(RS)-camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, this compound prevents the re-ligation of the DNA strand, leading to DNA damage and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Vergleich Mit ähnlichen Verbindungen

Camptothecin: The parent compound from which 10,11-Methylenedioxy-20(RS)-camptothecin is derived.

Topotecan: A water-soluble derivative of camptothecin used in cancer therapy.

Irinotecan: Another camptothecin derivative, widely used in the treatment of colorectal cancer.

Uniqueness: this compound is unique due to its methylenedioxy group, which enhances its stability and potency compared to camptothecin. This modification also improves its ability to inhibit topoisomerase I, making it a valuable compound in cancer research and therapy.

Biologische Aktivität

10,11-Methylenedioxy-20(RS)-camptothecin (commonly referred to as 10,11-MDO-20(RS)-CPT) is a potent derivative of the natural alkaloid camptothecin. It has garnered attention due to its significant biological activity, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and recent advancements in its synthesis and formulation.

The primary mechanism by which 10,11-MDO-20(RS)-CPT exerts its biological effects is through the inhibition of topoisomerase I (Top1), an enzyme crucial for DNA replication and transcription. By stabilizing the Top1-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to increased DNA damage and subsequent apoptosis in cancer cells. Research indicates that 10,11-MDO-20(RS)-CPT is significantly more potent than camptothecin itself, exhibiting three to five times greater efficacy in inhibiting Top1 activity .

In Vitro Studies

In vitro studies have demonstrated that 10,11-MDO-20(RS)-CPT shows strong cytotoxic activity against various cancer cell lines. For instance:

- Inhibition Activity : In cytotoxicity assays (9KB and 9PS tests), it displayed ED50 values that were equal to or more potent than camptothecin .

- Cell Lines Tested : Efficacy was assessed across multiple tumor cell lines including A549 (lung cancer), MDA-MB-231 (breast cancer), and RM-1 (prostate cancer). The compound exhibited IC50 values significantly lower than those of conventional treatments like irinotecan .

In Vivo Studies

In vivo assessments using mouse models have further validated the antitumor potential of 10,11-MDO-20(RS)-CPT:

- Leukemia Models : In L1210 leukemia assays, it demonstrated substantial life prolongation effects .

- Prostate Cancer Models : In RM-1 prostate cancer models, derivatives such as 10,11-methylenedioxy-camptothecin rhamnoside showed a tumor growth inhibition (TGI) rate of 44.9% at a dose of 9 mg/kg without apparent toxicity .

Comparative Biological Activity

The following table summarizes the comparative biological activities of 10,11-MDO-20(RS)-CPT with other camptothecin analogs:

| Compound | Topoisomerase I Inhibition | IC50 (nM) | TGI (%) | Notes |

|---|---|---|---|---|

| Camptothecin | Moderate | ~100 | N/A | Standard reference compound |

| 10,11-Methylenedioxy-20(S)-CPT | High | <30 | N/A | More potent than camptothecin |

| 10,11-Methylenedioxy-20(RS)-CPT | Very High | <20 | N/A | Three to five times more potent than CPT |

| FL118 (a related analog) | Moderate | ~50 | N/A | Selectively inhibits anti-apoptotic proteins |

| 10,11-Methylenedioxy-camptothecin rhamnoside | High | 48.27 | 44.9 | Effective in prostate cancer model |

Case Studies

Recent studies have highlighted the potential of modifying the structure of camptothecin derivatives to enhance their solubility and efficacy:

- Glycosylation Studies : The synthesis of glycosylated derivatives has shown improved solubility and cytotoxicity profiles compared to traditional camptothecin analogs. These modifications allow for better bioavailability and reduced gastrointestinal toxicity .

- Combination Therapies : Research indicates that combining 10,11-MDO-20(RS)-CPT with other therapeutic agents may lead to synergistic effects, enhancing overall treatment efficacy against resistant cancer types .

Eigenschaften

IUPAC Name |

5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.